2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione
Overview
Description
2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C10H13NO4. This compound is known for its unique structure, which includes a dioxane ring fused with a pyrrolidine ring. It is a derivative of Meldrum’s acid, which is widely used in organic synthesis .
Preparation Methods
The synthesis of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid. The reaction proceeds with the slow addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst, resulting in high yields of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for yield and purity.
Chemical Reactions Analysis
2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It may be used in the synthesis of biologically active molecules.
Industry: Used in the production of fine chemicals and intermediates
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione involves its ability to participate in various chemical reactions due to its reactive dioxane and pyrrolidine rings. These rings can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar compounds to 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione include:
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): Known for its use in organic synthesis.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another derivative with similar reactivity but different substituents.
1,3-Dioxane-4,6-dione derivatives: Various derivatives with different functional groups
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-5-pyrrolidin-2-ylidene-1,3-dioxane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-10(2)14-8(12)7(9(13)15-10)6-4-3-5-11-6/h11H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMYPUSZJRSKIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C2CCCN2)C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351756 | |
Record name | 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70912-52-6 | |
Record name | 2,2-Dimethyl-5-(2-pyrrolidinylidene)-1,3-dioxane-4,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70912-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of the solid-state structure of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione?
A: The study reports the first solid-state structural analysis of this compound, a cyclic enaminone derived from Meldrum's acid []. This is important because understanding the three-dimensional arrangement of molecules in the solid state can provide insights into the compound's physical and chemical properties, such as melting point, solubility, and reactivity. The study found that the molecules form infinite linear chains through specific hydrogen bonding interactions []. This knowledge contributes to our understanding of this class of compounds and can be valuable for further research and potential applications.
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